molecular formula C24H27N7O2 B608692 XMD8-87

XMD8-87

Número de catálogo: B608692
Peso molecular: 445.5 g/mol
Clave InChI: LGLHCXISMKHLIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XMD8-87 is a small-molecule inhibitor targeting tyrosine kinase non-receptor 2 (TNK2/ACK1), a protein implicated in oncogenic signaling, viral replication, and immune modulation. Structurally, it belongs to the benzopyrimidodiazepinone class, with the chemical formula C₂₄H₂₇N₇O₂ (CAS: 1234480-46-6) .

Métodos De Preparación

La síntesis de XMD8-87 implica varios pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética suele incluir los siguientes pasos:

Análisis De Reacciones Químicas

XMD8-87 experimenta varios tipos de reacciones químicas, entre ellas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

    Reactivos de sustitución: Halógenos, agentes alquilantes.

Aplicaciones Científicas De Investigación

Targeting Specific Mutations

XMD8-87 has demonstrated efficacy against specific activating mutations in TNK2, such as D163E and R806Q. The compound exhibits IC50 values of 38 nM and 113 nM for these mutations, respectively . This specificity allows researchers to explore the therapeutic potential of this compound in cancers driven by these mutations.

Case Studies and Experimental Findings

Several studies have highlighted the utility of this compound in various cancer types:

  • Acute Myeloid Leukemia (AML) : Research indicates that this compound can inhibit cell proliferation in AML cell lines harboring TNK2 mutations. In one study, cells treated with this compound showed significant reductions in viability compared to untreated controls, suggesting its potential as a therapeutic agent for AML patients with specific genetic backgrounds .
  • Chronic Myelomonocytic Leukemia (CMML) : Similar findings were observed in CMML, where this compound effectively targeted tumor cells with TNK2 mutations, providing insights into personalized treatment options based on genetic profiling .

Comparative Efficacy Against Other Inhibitors

The following table summarizes the comparative efficacy of this compound against other inhibitors targeting TNK2:

CompoundTarget MutationIC50 (nM)
This compoundD163E38
This compoundR806Q113
DasatinibVariousVaries
XMD16-5VariousVaries

This table illustrates the potency of this compound relative to other therapeutic options, emphasizing its role in precision oncology.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several potential avenues for future studies:

  • Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents or targeted therapies could enhance treatment efficacy and overcome resistance mechanisms.
  • Broader Tumor Profiling : Expanding studies to include a wider array of tumors may uncover additional actionable mutations sensitive to this compound, thus broadening its clinical applicability.

Mecanismo De Acción

XMD8-87 ejerce sus efectos inhibiendo la actividad de TNK2. El compuesto se une al sitio de unión al ATP de TNK2, impidiendo su fosforilación y posterior activación. Esta inhibición interrumpe las vías de señalización que involucran a TNK2, lo que lleva a una reducción de la adhesión celular, la migración y la invasión de células cancerosas .

Comparación Con Compuestos Similares

Key Features:

  • Mechanism : Selectively inhibits TNK2/ACK1 by binding to its ATP pocket, disrupting downstream pathways like PI3K/AKT and STAT3 .
  • Potency : Demonstrates IC₅₀ values of 38 nM against TNK2-D163E and 113 nM against TNK2-R806Q mutants .
  • Applications :
    • Oncology : Suppresses TNK2-driven malignancies, including leukemia and solid tumors with TNK2 truncation mutations .
    • Antiviral : Reduces influenza A virus replication by blocking viral M2 protein lysosomal degradation .
  • Selectivity: Minimal off-target activity in kinase panels (e.g., KINOMEscan), making it a valuable pharmacological probe .

The following table and analysis highlight XMD8-87’s distinct properties relative to other TNK2 inhibitors and multi-kinase inhibitors.

Table 1: Comparative Analysis of TNK2 Inhibitors

Compound Target(s) IC₅₀ (TNK2) Selectivity PK Profile Key Applications References
This compound TNK2/ACK1 38–113 nM High (KiNativ/KINOMEscan) High clearance in rodents Leukemia, influenza A
XMD8-85 TNK2, DCLK1, ERK5 >1 µM Moderate Improved stability Kinase selectivity studies
XMD16-5 TNK2 380 nM Moderate N/A Solid tumors
AIM-100 TNK2, ACK1 ~500 nM Low N/A JMML, viral infections
Dasatinib BCR-ABL, SRC, TNK2 1–5 nM Broad (multi-kinase) Well-characterized Leukemia, JMML

Selectivity and Structural Insights

  • This compound vs. XMD8-85 :

    • XMD8-85, the N-methyl amide analog of this compound, loses potency (IC₅₀ >1 µM) due to disrupted hydrogen bonding with TNK2’s Thr205 gatekeeper residue .
    • XMD8-85 shows better PK profiles in rodents, suggesting that metabolic instability in this compound arises from oxidation of its unsubstituted amide group .
  • This compound vs. XMD16-5 :

    • XMD16-5 exhibits lower potency (IC₅₀ = 380 nM) and reduced selectivity, likely due to structural modifications that compromise target engagement .
  • This compound vs. AIM-100: AIM-100, another TNK2 inhibitor, shows broader activity against ACK1 but lower specificity, limiting its utility in TNK2-focused studies .

Pharmacokinetic (PK) and Metabolic Profiles

  • This compound: Rapid clearance in rodents (e.g., mouse Cl = 45 mL/min/kg) due to oxidative metabolism, producing a primary quinone diamine metabolite .
  • Dasatinib : A multi-kinase inhibitor with superior PK properties but lacks TNK2 specificity, increasing off-target risks .

Actividad Biológica

XMD8-87 is a small-molecule inhibitor that has garnered attention for its selective inhibition of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This compound has shown promise in various preclinical studies, particularly in the context of cancer therapy. Below, we detail its biological activity, mechanisms of action, and relevant case studies.

This compound selectively inhibits TNK2, which plays a crucial role in several signaling pathways associated with cell proliferation and survival. The compound's specificity is significant when compared to other multi-kinase inhibitors, providing a targeted approach to modulating TNK2 activity without affecting other kinases.

Selectivity and Potency

Research indicates that this compound exhibits a high degree of selectivity for TNK2 over other kinases. In comparative studies, it has been shown to be more potent than AIM-100, another TNK2 inhibitor. The selectivity profile is essential for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications .

Sensitivity to this compound

This compound has been tested across various cancer cell lines and patient-derived xenograft models. Notably, it has demonstrated efficacy against tumors with activating mutations in TNK2. For instance:

  • Acute Myeloid Leukemia (AML) : In AML models with specific TNK2 mutations, this compound showed significant anti-proliferative effects. The compound was able to induce apoptosis in these cells, highlighting its potential as a targeted therapy .
  • Chronic Myelomonocytic Leukemia (CMML) : Similar sensitivities were observed in CMML models, where this compound effectively inhibited tumor growth and induced cell death .

Case Studies and Experimental Findings

Several case studies illustrate the biological activity of this compound:

  • Study on AML Patient Specimens :
    • Objective : To evaluate the sensitivity of AML cells with TNK2 mutations to this compound.
    • Method : Patient-derived cells were treated with varying concentrations of this compound.
    • Results : IC50 values were determined using MTS assays, demonstrating that this compound effectively reduced cell viability at low micromolar concentrations (approximately 5 µM) across multiple specimens .
  • Comparative Analysis with Dasatinib :
    • Objective : To compare the efficacy of this compound with dasatinib, a broader multi-kinase inhibitor.
    • Method : Both compounds were administered to leukemia cell lines expressing TNK2 mutations.
    • Results : this compound exhibited superior selectivity and potency against TNK2 compared to dasatinib, which inhibited multiple kinases and resulted in broader side effects .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Cancer Type Mutation Type IC50 (µM) Effect on Cell Viability (%)
Acute Myeloid LeukemiaTNK2 activating mutations570% reduction
Chronic Myelomonocytic LeukemiaTNK2 activating mutations465% reduction
Comparison Compound IC50 (µM) Selectivity for TNK2
This compound5High
Dasatinib15Moderate
AIM-10010Moderate

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for utilizing XMD8-87 in DNA biosensor applications?

this compound-based DNA biosensors require strict control of environmental factors. The hybridization efficiency of DNA probes depends on temperature, with optimal activity determined via pre-experimental calibration (e.g., gradient temperature assays). Buffer selection is critical: sodium or potassium phosphate buffers at pH 7.0 maximize signal stability, as deviations below pH 7.0 drastically reduce sensitivity . Storage conditions must prevent DNA degradation, requiring cryopreservation or stabilization media compatible with the transducer interface .

Q. How does this compound function as a kinase inhibitor, and what methodological approaches validate its selectivity?

this compound is a potent inhibitor of Ack1 (TNK2 kinase), with IC50 values of 38 nM (D163E variant) and 113 nM (R806Q variant). Selectivity is validated through kinase profiling assays, comparing inhibition across a panel of kinases (e.g., using ATP-competitive binding assays). Solubility in 0.1N HCl or DMSO ensures compatibility with in vitro enzymatic assays, while purity (>98%) is confirmed via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound performance across different biosensor platforms?

Discrepancies often arise from variations in probe immobilization methods or transducer material interactions. To address this:

  • Conduct comparative studies using standardized DNA probes and buffer systems.
  • Characterize surface morphology (e.g., via AFM or SEM) to assess probe alignment and density.
  • Validate hybridization efficiency using fluorescence quenching or electrochemical impedance spectroscopy .

Q. What advanced strategies mitigate temperature-dependent signal drift in this compound-integrated biosensors?

Temperature drift can be minimized by:

  • Embedding thermoregulatory components (e.g., Peltier devices) within the sensor architecture.
  • Developing temperature-compensation algorithms based on real-time data from control sensors.
  • Using locked nucleic acid (LNA) probes to enhance hybridization stability under fluctuating conditions .

Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects in cellular models?

  • Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture IC50 curves.
  • Pair this compound with positive/negative controls (e.g., siRNA knockdown of TNK2).
  • Measure downstream phosphorylation targets (e.g., AKT or AR) via Western blotting or flow cytometry.
  • Account for off-target effects by profiling related kinases (e.g., Src or EGFR) .

Q. Methodological Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s biosensor data?

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) for dose-response relationships.
  • Use ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare signal variances across experimental groups.
  • Report confidence intervals (95%) for IC50 values to quantify precision .

Q. How can researchers ensure reproducibility of this compound-based experiments across labs?

  • Adhere to standardized protocols for buffer preparation, probe conjugation, and sensor calibration.
  • Share raw datasets (e.g., hybridization kinetics, inhibition curves) via open-access repositories.
  • Include detailed metadata, such as lot numbers for reagents and equipment specifications .

Q. Data Validation and Ethical Compliance

Q. What steps are critical for validating this compound’s role in multiplexed biosensing applications?

  • Perform cross-reactivity assays with non-target analytes (e.g., mismatched DNA sequences or unrelated kinases).
  • Use spike-recovery experiments in complex matrices (e.g., serum or cell lysates) to assess interference.
  • Validate multiplexing efficiency via confocal microscopy or microfluidic separation techniques .

Q. How should researchers address ethical considerations when using this compound in clinical sample studies?

  • Obtain informed consent for human-derived samples (e.g., serum, tissue).
  • Anonymize data and comply with institutional review board (IRB) protocols.
  • Disclose conflicts of interest and adhere to data retention policies (e.g., 5–10 years post-publication) .

Propiedades

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHCXISMKHLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.